Diphenylketene
Overview
Description
Diphenylketene is a chemical compound belonging to the ketene family. It is characterized by the presence of two phenyl groups attached to a ketene functional group, resulting in the molecular formula C₁₄H₁₀O. At room temperature, this compound appears as a red-orange oil and is known for its high reactivity due to the presence of successive double bonds in its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylketene can be synthesized through several methods. One of the earliest methods, developed by Hermann Staudinger in 1905, involves the dehalogenation of 2-chlorodiphenylacetyl chloride using zinc . Another method involves the oxidation of benzilmonohydrazone with mercury(II) oxide and calcium sulfate to form a mono-diazoketone, which is then converted into this compound at 100°C under nitrogen elimination .
A more recent synthesis involves the reaction of 2-bromo-2,2-diphenylacetyl bromide with triphenylphosphine, yielding this compound in up to 81% yield . Additionally, this compound can be synthesized from diphenylacetic acid using the Hendrickson reagent (triphenylphosphonium anhydride-trifluoromethanesulfonate) with water elimination, achieving a 72% yield .
Industrial Production Methods
Industrial production of this compound typically follows the Staudinger method due to its simplicity and efficiency. The process involves the dehalogenation of diphenylacetyl chloride with triethylamine, yielding this compound as an orange oil .
Chemical Reactions Analysis
Types of Reactions
Diphenylketene undergoes various types of reactions, including:
Cycloaddition Reactions: The most important reaction of this compound is the [2+2] cycloaddition with multiple bonds such as C-C, C-N, C-O, and C-S.
Addition Reactions: This compound reacts with water to form diphenylacetic acid, with ethanol to form diphenylacetic ethyl ester, and with ammonia to form the corresponding amide.
Substitution Reactions: Carboxylic acids react with this compound to produce mixed anhydrides of diphenylacetic acid, which can be used to activate protected amino acids for peptide linkage.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, ethanol, ammonia, and carboxylic acids. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions with this compound include diphenylacetic acid, diphenylacetic ethyl ester, and various amides and anhydrides .
Scientific Research Applications
Diphenylketene has a wide range of applications in scientific research:
Polymer Chemistry: This compound is used in the synthesis of polyketones through cationic copolymerization with other ketenes, such as dimethylketene and diethylketene.
Materials Science: The unique chemistry of ketenes, including this compound, has driven revolutionary applications in photolithography, medicinal chemistry, and commodity materials.
Organic Synthesis: This compound serves as a versatile intermediate in organic synthesis, participating in various cycloaddition and nucleophilic addition reactions.
Mechanism of Action
Diphenylketene exerts its effects through its highly reactive ketene functional group. The compound can undergo nucleophilic attack by various nucleophiles, including alcohols, amines, and enolates . The reaction mechanism often involves the formation of zwitterionic intermediates, which then proceed to form the final products .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to diphenylketene include:
Methylphenylketene: Similar in structure but with a methyl group instead of a phenyl group.
Dimethylketene: Contains two methyl groups instead of phenyl groups.
Diethylketene: Contains two ethyl groups instead of phenyl groups.
Uniqueness
This compound is unique due to the presence of two phenyl groups, which provide steric hindrance and influence the reactivity and stability of the compound. This makes this compound particularly useful in specific cycloaddition reactions and as an intermediate in the synthesis of complex organic molecules .
Properties
InChI |
InChI=1S/C14H10O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJPCOALBPMBIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200497 | |
Record name | Diphenylketene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
525-06-4 | |
Record name | Diphenylketene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=525-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenylketene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenylketene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIPHENYLKETENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50BG2854L0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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